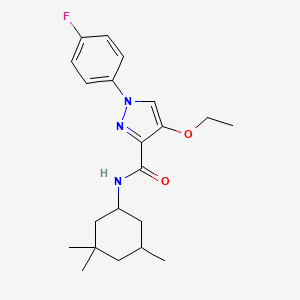![molecular formula C18H20N2O3S B2970869 1-(4-methoxyphenyl)-5-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide CAS No. 1048893-69-1](/img/structure/B2970869.png)
1-(4-methoxyphenyl)-5-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-5-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring, a methoxyphenyl group, and a thiophene moiety
Mechanism of Action
Target of Action
The compound contains a thiophene ring, which is a common structural motif in many biologically active compounds . Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, some thiophene derivatives act as inhibitors of certain enzymes . .
Biochemical Pathways
Again, without knowing the specific targets, it’s hard to say which biochemical pathways would be affected by this compound. Given the wide range of activities exhibited by thiophene derivatives, it’s likely that multiple pathways could be affected .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the pyrrolidine ring.
Attachment of the Thiophene Moiety: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-5-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds are typically employed under conditions such as reflux or in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
1-(4-methoxyphenyl)-5-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used to study various biological pathways and interactions due to its ability to interact with different molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound also features a methoxyphenyl group and has been studied for its unique properties.
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Known for its potent tyrosinase inhibitory activity.
Uniqueness
1-(4-methoxyphenyl)-5-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, methoxyphenyl group, and thiophene moiety. This unique structure contributes to its diverse range of applications and potential therapeutic benefits.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-(2-thiophen-2-ylethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-23-15-6-4-14(5-7-15)20-12-13(11-17(20)21)18(22)19-9-8-16-3-2-10-24-16/h2-7,10,13H,8-9,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHODYIUJGIHWRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
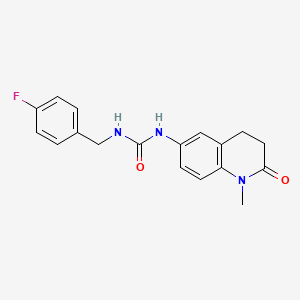
![3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-{[(pyridin-3-yl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2970789.png)
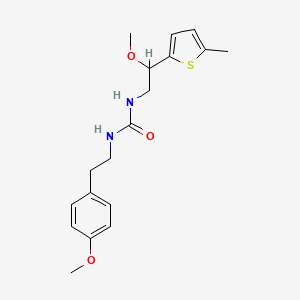
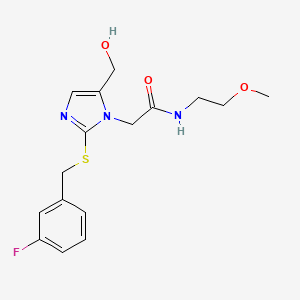
![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3,4-dihydrochromen-7-yl)oxymethyl]aziridine](/img/structure/B2970792.png)
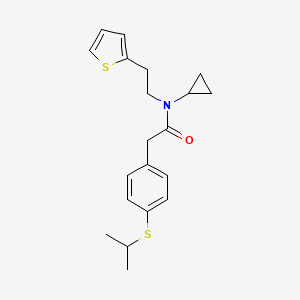
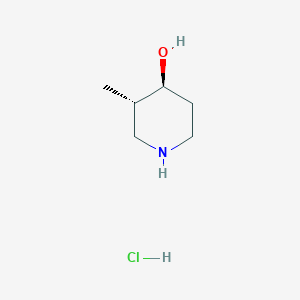
![2-Chloro-N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]acetamide](/img/structure/B2970800.png)
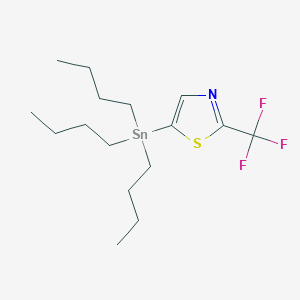
![4,4,6a,6b-tetramethyl-3-phenylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one](/img/structure/B2970803.png)
![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2970804.png)
![N-{4-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2970805.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
